2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid, also known as 4-(trifluoromethyl)mandelic acid, is a compound of significant interest in organic chemistry due to its unique structural features and potential applications in various scientific fields. The compound is characterized by the presence of both hydroxy and trifluoromethoxy functional groups, which contribute to its chemical behavior and reactivity.
The compound falls under several chemical categories, including:
The synthesis of 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid can be achieved through several methods, primarily involving the functionalization of aromatic compounds.
The reaction conditions, such as temperature and time, are critical for achieving high yields. For instance, reactions may be conducted at elevated temperatures (e.g., 80–100 °C) under reflux conditions to ensure complete conversion of starting materials to the desired product.
The molecular structure of 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid can be represented by the following formula:
OC(C(O)=O)C1=CC=C(C=C1)C(F)(F)F
SDGXYUQKJPFLDG-UHFFFAOYNA-N
The structure features a central carbon atom bonded to a hydroxy group, an acetic acid group, and a phenyl ring substituted with a
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4